Trypsin Inhibitor (soybean)

説明

Soybean Trypsin Inhibitor (STI) is a monomeric protein that comprises 181 amino acids. It has two disulfide bridges and belongs to the serpins - serine protease inhibitors family . STI is an inhibitor for trypsin, plasmin, and plasma kallikrein . It inhibits trypsin, factor Xa, plasmin, and plasma kallikrein activity in serum-free cell culture media . It does not inhibit metallo-, cysteine, aspartic proteases, or tissue kallikrein (serine proteases) .

Synthesis Analysis

STI is synthesized as a precursor of 217 amino acids that undergo a proteolytic process to remove a signal peptide of 25 amino acid residues at the N terminus and a hydrophobic polypeptide of 11 amino acid residues at the C terminus, yielding a mature peptide of 181 amino acids . An efficient method to produce recombinant STI (rSTI) in Escherichia coli has been reported .Molecular Structure Analysis

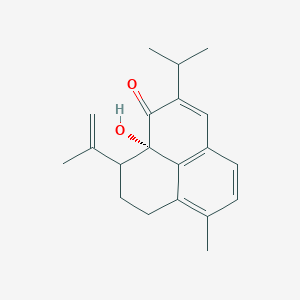

The Kunitz-type trypsin inhibitor from soybean (STI) consists of 181 amino acid residues with two disulfide bridges . Its crystal structures have been determined in complex with porcine pancreatic trypsin in two crystal forms and in the free state .Chemical Reactions Analysis

Interactions between STI and chitosan (CS) could form soluble/insoluble complexes mainly through hydrophobic interactions (pH 4.0) or electrostatic interactions (pH 6.0) . The secondary structure of STI does not change significantly when CS with the same charge is mixed with STI, and the secondary structure of STI is slightly changed when CS with the opposite charge is mixed with STI .Physical And Chemical Properties Analysis

STI is stable during pH 7.0–11.0 and below 37 °C . The optimum pH and the optimum temperature were pH 8.0 and 35 °C, respectively . The activity against trypsin was inhibited by Co 2+, Mn 2+, Fe 3+, Al 3+, and epoxy chloropropane .科学的研究の応用

Antiviral Drug for Respiratory Diseases

Aprotinin has been used as an antiviral drug for the prevention and treatment of acute respiratory virus infections . It inhibits the proteolytic activation of some viruses, which leads to its use in this field .

Antithrombotic and Anti-inflammatory Drug

Until 2007, Aprotinin was widely used as an antithrombotic and anti-inflammatory drug in cardiac and noncardiac surgeries . It helped in the reduction of bleeding and thus limited the need for blood transfusion .

Inhibition of SARS-CoV-2 Replication

Aprotinin has been found to inhibit SARS-CoV-2 replication in therapeutically achievable concentrations . It compensates for downregulated host cell proteases during later virus replication cycles .

Protection of Proteins and Enzymes

Aprotinin can be used for the protection of proteins and enzymes during their isolation and purification .

Purification of Specific Proteins

Aprotinin can be used for the purification of specific proteins such as urokinase, trypsin, and chymotrypsin .

Quantification of Kallikrein Activity

Aprotinin can be used for the quantification of kallikrein activity in mixtures of esterases and proteases .

Enzyme Inhibitor in Laboratory Studies

Aprotinin can be used as an enzyme inhibitor in laboratory studies on chymotrypsin, kallikrein, plasmin, and others .

8. Study of Post-operative Bleeding and Wound Healing Aprotinin is useful for the laboratory study of post-operative bleeding and wound healing .

作用機序

Aprotinin, also known as Zymofren, Trypsin Inhibitor (soybean), Trasylol, Iniprol, or Trazinin, is a protein-based drug that has been used to reduce bleeding during complex surgery .

Target of Action

Aprotinin’s primary targets are serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein . These enzymes play crucial roles in various physiological processes, including digestion, immune response, and blood clotting .

Mode of Action

Aprotinin acts as a competitive inhibitor of its target enzymes. It forms stable complexes with these enzymes and blocks their active sites . This inhibition occurs at a concentration of about 125,000 IU/mL for trypsin, chymotrypsin, and plasmin, and at 300,000 IU/mL for kallikrein .

Biochemical Pathways

The inhibition of kallikrein by aprotinin leads to the inhibition of the formation of factor XIIa . This, in turn, inhibits the intrinsic pathway of coagulation and fibrinolysis . By slowing down fibrinolysis, the process that leads to the breakdown of blood clots, aprotinin helps to reduce bleeding .

Pharmacokinetics

After intravenous injection, aprotinin rapidly distributes into the extracellular fluid, then accumulates in proximal renal tubular epithelial cells . It is primarily metabolized in the kidneys to small peptides or amino acids . Aprotinin is excreted by the kidneys .

Result of Action

The inhibition of multiple mediators by aprotinin results in the attenuation of inflammatory responses, fibrinolysis, and thrombin generation . It inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis . The main effect of aprotinin is the slowing down of fibrinolysis, which helps to reduce the need for blood transfusions during surgery, as well as end-organ damage due to hypotension (low blood pressure) as a result of marked blood loss .

Action Environment

The action of aprotinin is influenced by the systemic inflammatory response (SIR) associated with cardiopulmonary bypass (CPB) surgery . SIR results in the interrelated activation of the hemostatic, fibrinolytic, cellular, and humoral inflammatory systems . Therefore, the efficacy and stability of aprotinin can be influenced by factors such as the patient’s inflammatory state, the type of surgery, and the presence of other medications .

Safety and Hazards

将来の方向性

Soybean trypsin inhibitors are resistant to acid, alkali, heat, and pepsin hydrolysis . They are being studied for their potential in the construction of supramolecular-structured carrier substances based on CS and STI . There is also interest in the potential of STI to enhance the absorption of protein drugs that typically have low bioavailability due to endogenous proteases degradation .

特性

IUPAC Name |

(3S)-4-[[(2S)-1-[[(1R,2aS,4S,5aS,8aS,11aS,13S,14aS,16S,17aR,19S,20aS,25S,26aS,29aS,31S,32aS,34S,35aS,37R,38aS,41aS,42R,44aS,45S,47aS,48S,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aS,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93R)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,13,45-tris[(1R)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,221-,222-,223-,224-,225-,226-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNFWUPYTFPOJU-LPYSRVMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

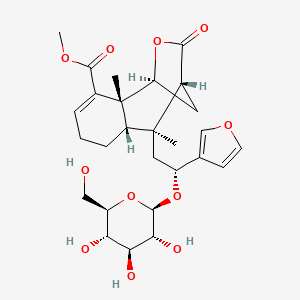

Molecular Formula |

C284H432N84O79S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6511 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Aprotinin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Aprotinin inhibits serine proteases including trypsin, chymotrypsin and plasmin at a concentration of about 125,000 IU/mL, and kallikrein at 300,000 IU/mL. The inhibition of kallikrein inhibits formation of factor XIIa. This inhibits the intrinsic pathway of coagulation and fibrinolysis. Inhibition of plasmin also slows fibrinolysis., Aprotinin is a broad spectrum protease inhibitor which modulates the systemic inflammatory response (SIR) associated with cardiopulmonary bypass (CPB) surgery. SIR results in the interrelated activation of the hemostatic, fibrinolytic, cellular and humoral inflammatory systems. Aprotinin, through its inhibition of multiple mediators (e.g., kallikrein, plasmin) results in the attenuation of inflammatory responses, fibrinolysis, and thrombin generation., Aprotinin inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis. In platelets, aprotinin reduces glycoprotein loss (e.g., GpIb, GpIIb/IIIa), while in granulocytes it prevents the expression of pro-inflammatory adhesive glycoproteins (e.g., CD11b)., The effects of aprotinin use in ... /cardiopulmonary bypass/ involves a reduction in inflammatory response which translates into a decreased need for allogeneic blood transfusions, reduced bleeding, and decreased mediastinal re-exploration for bleeding., Aprotinin is thought to improve hemostasis during and after cardiopulmonary bypass by preserving platelet membrane receptors that maintain the adhesive and aggregative capacity of platelets. In addition, aprotinin inhibits fibrinolysis through inhibition of plasmin and plasma and tissue kallikreins. Because of its effects on kallikrein, aprotinin also inhibits activation of the intrinsic clotting system (i.e., contact phase of coagulation), a process that both initiates coagulation and promotes fibrinolysis. The relative contribution of these effects of aprotinin to the drug's therapeutic action remains to be fully elucidated., For more Mechanism of Action (Complete) data for APROTININ (6 total), please visit the HSDB record page. | |

| Record name | Aprotinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APROTININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Inhibin | |

Color/Form |

Clear, colorless | |

CAS RN |

9087-70-1, 9035-81-8 | |

| Record name | Aprotinin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009087701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprotinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trypsin inhibitor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trypsin inhibitor, pancreatic basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APROTININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>100 °C | |

| Record name | Aprotinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q & A

Q1: What is the primary mechanism of action of aprotinin?

A1: Aprotinin is a broad-spectrum serine protease inhibitor. It exerts its effects by binding reversibly to the active site of serine proteases, preventing their interaction with natural substrates. This inhibition occurs through a "lock and key" mechanism, where the aprotinin molecule fits into the active site of the enzyme, effectively blocking its catalytic activity [, , , ].

Q2: Which serine proteases are primarily targeted by aprotinin?

A2: Aprotinin exhibits inhibitory activity against a range of serine proteases, with plasmin, trypsin, chymotrypsin, kallikrein, and thrombin being the most notable targets [, , , ].

Q3: How does aprotinin's inhibition of plasmin impact hemostasis?

A3: Aprotinin's inhibition of plasmin, a key enzyme involved in fibrinolysis (the breakdown of blood clots), contributes to its anti-fibrinolytic properties. By preventing the degradation of fibrin, aprotinin promotes clot stability and reduces bleeding [, , , ].

Q4: How does aprotinin impact the inflammatory response during procedures like cardiopulmonary bypass?

A4: Aprotinin has been shown to influence the inflammatory response, particularly in the context of cardiopulmonary bypass surgery. Research suggests that aprotinin can attenuate the increase in both pro-inflammatory (e.g., interleukin-6) and anti-inflammatory (e.g., interleukin-10) cytokines, potentially modulating the overall inflammatory cascade [].

Q5: What is the molecular formula and weight of aprotinin?

A5: Aprotinin's molecular formula is C284H432N84O79S7, and its molecular weight is approximately 6512 g/mol [].

Q6: What are some spectroscopic methods used to characterize aprotinin?

A6: Researchers utilize various spectroscopic techniques to characterize aprotinin, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. These methods provide insights into the protein's structure, conformation, and interactions with other molecules [, , ].

Q7: Have computational methods been utilized to study aprotinin and its interactions?

A10: Yes, computational chemistry and molecular modeling techniques have been instrumental in understanding aprotinin's structure, dynamics, and interactions with target proteases. Molecular docking simulations, for instance, have been employed to elucidate the binding mode of aprotinin with enzymes like trypsin and plasmin [].

Q8: How do modifications to aprotinin's structure affect its activity and selectivity?

A11: Studies exploring the structure-activity relationship of aprotinin have revealed that alterations to its amino acid sequence can significantly impact its inhibitory potency and selectivity towards different serine proteases [, ].

Q9: What formulation strategies have been investigated to enhance aprotinin's stability and bioavailability?

A12: Researchers have explored various formulation approaches to optimize aprotinin's therapeutic profile. These strategies include conjugation with polyethylene glycol (PEG) to enhance its circulation half-life and reduce immunogenicity, as well as encapsulation in nanoparticles for targeted delivery [, ].

Q10: What are the current regulatory guidelines surrounding the use of aprotinin?

A13: The regulatory landscape surrounding aprotinin has evolved significantly due to safety concerns. In some regions, its use has been restricted or withdrawn from the market. Regulatory agencies continue to assess the benefit-risk profile of aprotinin for specific clinical indications [, ].

Q11: How is aprotinin metabolized and eliminated from the body?

A14: Aprotinin is primarily metabolized in the kidneys and excreted in the urine. Patients with renal impairment may exhibit altered pharmacokinetics, including reduced clearance and prolonged half-life, necessitating dosage adjustments [, , ].

Q12: What in vitro and in vivo models have been employed to assess aprotinin's efficacy?

A15: Aprotinin's efficacy has been evaluated in a variety of experimental settings, including cell-based assays, animal models of bleeding, and clinical trials. These studies have provided valuable insights into its hemostatic properties, inflammatory modulation, and potential therapeutic benefits [, , , , , ].

Q13: Are there known mechanisms of resistance to aprotinin's inhibitory effects?

A16: While resistance to aprotinin itself is not well-documented, certain mutations in serine proteases could potentially reduce their susceptibility to inhibition. Additionally, the use of aprotinin in combination with other anti-fibrinolytic agents may influence treatment outcomes and warrant careful consideration [, ].

Q14: What are the potential adverse effects associated with aprotinin administration?

A17: Although aprotinin can be effective in reducing blood loss, safety concerns have arisen regarding its potential to increase the risk of adverse events, such as renal dysfunction, thromboembolic complications, and allergic reactions [, , , ].

Q15: What are some strategies to enhance the delivery of aprotinin to specific target tissues?

A18: Researchers have explored targeted drug delivery systems, such as nanoparticles and antibody-drug conjugates, as a means to improve aprotinin's therapeutic index by concentrating it at the site of action and minimizing off-target effects [].

Q16: How is aprotinin typically quantified in biological samples?

A20: Various analytical techniques are employed to quantify aprotinin levels, including high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA). These methods enable researchers to assess aprotinin's pharmacokinetics and monitor its concentrations in clinical settings [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。